molecular formula C11H11N3O2S B14897640 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14897640
M. Wt: 249.29 g/mol
InChI Key: TZUPLIWXZLALMU-UHFFFAOYSA-N
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Description

6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyridazine ring, which is known for its biological activity, and a thiophene moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of thiophene derivatives with pyridazine precursors under controlled conditions. One common method includes the condensation of thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with ethyl acetoacetate to yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide
  • 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Uniqueness

6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of a pyridazine ring and a thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

6-oxo-N-(1-thiophen-2-ylethyl)-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C11H11N3O2S/c1-7(9-3-2-6-17-9)12-11(16)8-4-5-10(15)14-13-8/h2-7H,1H3,(H,12,16)(H,14,15)

InChI Key

TZUPLIWXZLALMU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=NNC(=O)C=C2

Origin of Product

United States

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